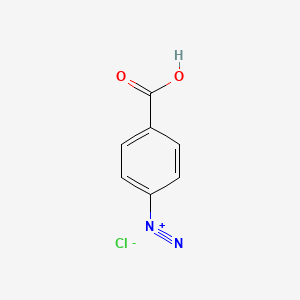

Benzenediazonium, 4-carboxy-, chloride

Katalognummer B3109588

Molekulargewicht: 184.58 g/mol

InChI-Schlüssel: HIPMLYBBTSMLQM-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08314215B2

Procedure details

A solution of 4-carboxy-benzenediazonium chloride was prepared in the following way. Solid NaNO2 (345 mg, 5 mmol, 5 eq.) was added to a cooled suspension of 4-aminobenzoic acid (274 mg, 2 mmol, 2 eq.) in 6 M HCl (4 mL). The resulting mixture was stirred at 0° C. and turned into a slightly yellow-brownish solution. After 15 min the diazonium salt solution was slowly added to a solution of tyramine (137 mg, 1 mmol) in aqueous saturated bicarbonate. The pH of the reaction was kept basic by repeated addition of sodium bicarbonate. The mixture was allowed to slowly warm up to room temperature and was stirred overnight. Next, Fmoc-chloride (285 mg, 1.1 mmol, 1.1. eq) was added. After 1 h, the reaction was acidified with concentrated HCl. The formed solids were filtered and the filtrate was extracted with EtOAc, washed with water, dried over MgSO4 and concentrated under reduced pressure. Solids from extraction and filtration were combined and dry-loaded on a silica column, which was eluted with 0-10% MeOH in dichloromethane/acetic acid 99/1, yielding the title product as an orange-red solid (300 mg, 59% yield). The purity was sufficient for routine solid phase chemistry. An aliquot was further purified for analytical analysis. ESI-MS: 508.3 [M+H]+ 1H NMR (500 MHz, dmso-d6): δ 10.88 (s, 1H), 8.10 (d, 2H, J=8.6 Hz), 8.03 (d, 2H, J=8.6 Hz), 7.87 (d, 2H, J=7.6 Hz), 7.64 (d, 2H, J=7.2 Hz), 7.59 (d, 1H, J=1.8 Hz), 7.42-7.37 (m, 3H), 7.31-7.27 (m, 3H), 7.01 (d, 1H, J=8.4 Hz), 4.27 (d, 2H, J=7.1 Hz), 4.19 (t, 1H, J=7.0 Hz), 3.26-3.21 (m, 2H), 2.72 (t, 2H, J=6.8 Hz). HRMS: found [M+H]+ 508.1700. C30H26N3NaO5+ requires 508.1872.

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1.[NH2:15][CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1.[C:25](=[O:28])(O)[O-:26].[Na+].C([Cl:47])(OC[CH:34]1[C:46]2[C:41](=[CH:42][CH:43]=[CH:44][CH:45]=2)[C:40]2[C:35]1=[CH:36][CH:37]=[CH:38][CH:39]=2)=O>Cl.C(=O)(O)[O-]>[Cl-:47].[C:10]([C:9]1[CH:13]=[CH:14][C:6]([N+:5]#[N:15])=[CH:7][CH:8]=1)([OH:12])=[O:11].[C:45]1([O:26][C:25]([NH:15][CH2:16][CH2:17][C:18]2[CH:19]=[CH:20][C:21]([OH:24])=[C:22]([N:1]=[N:5][C:6]3[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=3)[CH:23]=2)=[O:28])[C:46]2[CH2:34][C:35]3[C:40](=[CH:39][CH:38]=[CH:37][CH:36]=3)[C:41]=2[CH:42]=[CH:43][CH:44]=1 |f:0.1,4.5,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

345 mg

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

274 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(C(=O)O)C=C1

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Three

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

137 mg

|

|

Type

|

reactant

|

|

Smiles

|

NCCC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C([O-])(O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

285 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was stirred at 0° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to slowly warm up to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The formed solids were filtered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the filtrate was extracted with EtOAc

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Solids from extraction and filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

was eluted with 0-10% MeOH in dichloromethane/acetic acid 99/1

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Cl-].C(=O)(O)C1=CC=C(C=C1)[N+]#N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=2C3=CC=CC=C3CC12)OC(=O)NCCC=1C=CC(=C(C1)N=NC1=CC=C(C(=O)O)C=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 300 mg | |

| YIELD: PERCENTYIELD | 59% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |